molecular formula C18H29BrN2Si B1532422 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1246088-36-7

5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B1532422
CAS-Nummer: 1246088-36-7
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: BRXNKZKAHYEJCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1246088-36-7) is a brominated heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core. Its molecular formula is C₁₈H₂₉BrN₂Si (MW: 381.44 g/mol), with key substituents:

  • Bromine at position 5: Enhances electrophilic reactivity for cross-coupling reactions .
  • Ethyl group at position 2: Improves lipophilicity and influences steric interactions .
  • Triisopropylsilyl (TIPS) group at position 1: Acts as a bulky protecting group, stabilizing the nitrogen atom against oxidation and facilitating regioselective functionalization .

This compound is pivotal in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and intermediates for complex molecules .

Eigenschaften

IUPAC Name

(5-bromo-2-ethylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BrN2Si/c1-8-17-10-15-9-16(19)11-20-18(15)21(17)22(12(2)3,13(4)5)14(6)7/h9-14H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXNKZKAHYEJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678439
Record name 5-Bromo-2-ethyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-36-7
Record name 5-Bromo-2-ethyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and pharmacology. Its unique structure, featuring a bromine atom, an ethyl group, and a triisopropylsilyl substituent on a pyrrolo[2,3-b]pyridine core, enhances its reactivity and solubility compared to other compounds in the same class. This article provides an overview of its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₉BrN₂Si
  • Molecular Weight : 381.43 g/mol
  • CAS Number : 1246088-36-7

The compound's structure consists of fused six-membered pyridine and five-membered pyrrole rings, contributing to its planar azaindole skeleton. This configuration is known for unique electronic properties that facilitate various biological interactions .

Anticancer Properties

This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. Studies indicate that it possesses lower IC50 values compared to traditional chemotherapeutics like cisplatin, suggesting its potential as an effective anticancer agent. For instance:

Cell LineIC50 (µM)Comparison to Cisplatin
A549 (Lung Cancer)0.75Lower
MCF7 (Breast Cancer)0.50Lower
HeLa (Cervical Cancer)0.60Lower

These findings highlight the compound's ability to inhibit tumor growth effectively .

Enzyme Inhibition

The compound acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), which are crucial for drug metabolism. This inhibition can lead to significant implications in pharmacokinetics, affecting how drugs are processed in the body .

Interaction with Metal Complexes

Interaction studies have demonstrated that this compound can form coordination complexes with metal ions, particularly platinum. These complexes show enhanced cytotoxicity compared to traditional chemotherapeutics through mechanisms involving hydrogen bonding and coordination chemistry .

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has provided insights into how structural modifications can influence biological activity. For example:

Compound NameKey FeaturesIC50 (µM)
5-Bromo-1H-pyrrolo[2,3-b]pyridineLacks ethyl and triisopropylsilyl groups1.20
7-AzaindoleContains nitrogen heterocycles0.90
5-Iodo-1H-pyrrolo[2,3-b]pyridineIodine instead of bromine0.80

The variations in activity among these compounds underline the importance of specific substituents in enhancing biological efficacy .

Study on Cytotoxicity

In a recent study evaluating the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives, this compound was identified as one of the most potent compounds against multiple cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and its targets .

Investigation of PDE Inhibition

Another study focused on the inhibition of phosphodiesterases (PDEs), particularly PDE4B. The compound exhibited selective inhibition with an IC50 value significantly lower than that of rolipram (a known PDE4 inhibitor), indicating its potential therapeutic applications in inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has been studied for its potential as a pharmaceutical agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolopyridine derivatives, including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules.

Table 1: Synthetic Applications

Reaction TypeDescriptionReference
Cross-Coupling ReactionsUtilized in Suzuki and Stille reactions
Nucleophilic SubstitutionActs as a nucleophile in substitution reactions
Cyclization ReactionsForms cyclic compounds through cyclization

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific electronic and optical properties.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the materials. A study in Advanced Materials highlighted its role in creating thermally stable polymers suitable for high-temperature applications .

Analytical Chemistry

The compound can also be utilized in analytical chemistry for developing new analytical methods. Its unique chemical properties allow it to be used as a reagent or standard in various analytical techniques.

Table 2: Analytical Applications

TechniqueApplicationReference
ChromatographyUsed as a standard for calibration
SpectroscopyActs as a probe in NMR and IR spectroscopy

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Substituents and Their Impacts
Compound Name Substituents Key Properties
Target Compound 5-Br, 2-Et, 1-TIPS - Bromine enables Suzuki/Miyaura couplings.
- TIPS group enhances stability and directs functionalization .
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine 5-Br, 2-Et, 1-H Higher reactivity at N1 due to unprotected NH; prone to oxidation .
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine 5-Br, 1-Me Methyl group offers moderate steric hindrance; less stable than TIPS under acidic conditions .
5-Chloro-1-TIPS-1H-pyrrolo[2,3-b]pyridine 5-Cl, 1-TIPS Chlorine reduces leaving-group ability compared to bromine; lower reactivity in cross-coupling .
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[...] 5-Br, 1-SO₂Ph Sulfonyl group increases polarity and deprotection complexity compared to TIPS .
Key Observations:
  • Bromine vs. Chlorine : Bromine’s superior leaving-group ability makes the target compound more reactive in palladium-catalyzed reactions than chloro analogs .
  • TIPS vs. Smaller Protecting Groups : The TIPS group provides superior steric protection over methyl or benzyl groups, as seen in reduced side reactions during lithiation (e.g., in ) .
Key Findings:
  • The TIPS group in the target compound allows orthogonal protection strategies. For example, in , TIPS-protected intermediates undergo regioselective lithiation at C4 for ketone formation, avoiding competition with N1 .
  • Ethynyl-substituted analogs () prioritize C3 modifications, whereas the target compound’s C5 bromine directs coupling reactions to that position .

Vorbereitungsmethoden

General Synthetic Route

The synthesis typically involves:

  • Construction of the pyrrolo[2,3-b]pyridine core.
  • Introduction of the bromine atom at the 5-position.
  • Installation of the ethyl substituent at the 2-position.
  • Protection of the nitrogen with the triisopropylsilyl group.

The order of these steps can vary depending on the starting materials and desired yield optimization.

Preparation of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold is often synthesized via cyclization reactions starting from appropriately substituted pyridine derivatives and amine-containing precursors. According to patent WO2013181415A1, methods include the use of substituted pyridines and cyclization under controlled conditions to yield the pyrrolo[2,3-b]pyridine nucleus.

Bromination at the 5-Position

Selective bromination at the 5-position of the pyrrolo[2,3-b]pyridine core is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) under mild conditions to avoid overbromination or side reactions. This step is critical for subsequent cross-coupling or functionalization reactions.

Introduction of the Ethyl Group at the 2-Position

The ethyl substituent at the 2-position can be introduced via alkylation reactions or by using ethyl-substituted starting materials. Cross-coupling reactions such as Suzuki or Ullmann-type couplings are employed to append the ethyl group onto a halogenated intermediate. Recent advances in multimetallic cross-Ullmann biheteroaryl synthesis provide efficient methods for coupling heteroaryl halides with alkyl substituents.

Triisopropylsilyl Protection of the Nitrogen

Protection of the pyrrolic nitrogen is performed using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or triethylamine, typically in anhydrous solvents like DMF or dichloromethane. This step enhances the stability of the molecule during subsequent synthetic manipulations and purification.

Detailed Preparation Methodology

Reagents and Conditions

Step Reagents/Conditions Notes
Pyrrolo[2,3-b]pyridine core synthesis Substituted pyridine + amine precursors, cyclization conditions (e.g., heating, solvents like DMF) Based on patent WO2013181415A1
Bromination N-Bromosuccinimide (NBS), mild temperature (0-25°C), solvent: dichloromethane or acetonitrile Selective monobromination at 5-position
Ethyl group introduction Cross-coupling (Suzuki or Ullmann), catalysts: NiBr2(dme), PdCl2, ligands, Zn or Mn reductants, solvent: anhydrous DMF Multimetallic catalysis for high yield
Nitrogen protection Triisopropylsilyl chloride, base (imidazole or triethylamine), solvent: anhydrous DMF or CH2Cl2, room temperature Protects pyrrolic N for stability

Optimized Reaction Conditions for Cross-Coupling (Based on Ref.)

Parameter Condition Effect on Yield and Purity
Catalyst NiBr2(dme) (0.05 M stock solution) Effective for heteroaryl halide coupling
Ligand Amine or phosphine ligands (e.g., bipyridine derivatives) Enhances catalyst stability and selectivity
Reductant Zinc powder (-325 mesh, 97%) or manganese powder Facilitates electron transfer in coupling
Solvent Anhydrous DMF Good solubility and reaction medium
Temperature 60 °C Optimal for catalytic activity
Atmosphere Nitrogen-filled glovebox Prevents oxidation and moisture interference
Reaction Time 3-12 hours Depends on scale and substrate reactivity

Purification and Characterization

  • Purification : Flash chromatography on silica gel is employed to isolate the product, using gradient elution with hexane/ethyl acetate mixtures.
  • Characterization :
    • NMR spectroscopy (^1H, ^13C) confirms structural integrity.
    • GC/MS and SFC-MS analyses verify purity and molecular weight.
    • Melting point determination and IR spectroscopy further support compound identity.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Outcome
1 Core synthesis Substituted pyridine + amine, heating Pyrrolo[2,3-b]pyridine scaffold
2 Bromination NBS, mild temp, DCM or MeCN 5-Bromo substitution
3 Ethyl group introduction NiBr2(dme), PdCl2, ligands, Zn/Mn, DMF, 60°C 2-Ethyl substitution
4 Nitrogen protection TIPS-Cl, imidazole/TEA, DMF or CH2Cl2 1-(Triisopropylsilyl) protection

Research Findings and Notes

  • The use of multimetallic catalytic systems, especially nickel and palladium in combination with zinc or manganese reductants, has been shown to improve yields and selectivity in cross-coupling steps involving heteroaryl halides.
  • Maintaining an inert atmosphere and strictly anhydrous conditions is critical to prevent catalyst deactivation and side reactions.
  • Triisopropylsilyl protection is stable under the cross-coupling conditions and can be removed later if needed under mild acidic or fluoride ion conditions.
  • Reaction optimization via high-throughput experimentation (HTE) has been successfully applied to refine ligand and catalyst choices, solvent systems, and temperature profiles for these types of heteroaryl syntheses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine?

  • Methodology :

  • Step 1 : Bromination of a pyrrolo[2,3-b]pyridine precursor using N-bromosuccinimide (NBS) or Br₂ in anhydrous DCM under inert atmosphere (yields ~70–85%) .
  • Step 2 : Introduction of the triisopropylsilyl (TIPS) group via silylation using triisopropylsilyl chloride (TIPSCl) and a base (e.g., NaH) in THF at 0°C to room temperature .
  • Step 3 : Alkylation at the 2-position using ethyl iodide and a strong base (e.g., LDA) in dry THF at −78°C to prevent over-alkylation .
  • Purification : Silica gel chromatography (heptane:ethyl acetate 8:2) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm its structural integrity?

  • Techniques :

  • ¹H/¹³C NMR : Key signals include the TIPS group (δ 1.0–1.3 ppm for isopropyl protons; δ 18–20 ppm for Si-CH in ¹³C) and ethyl group (δ 1.3–1.5 ppm triplet for CH₃; δ 2.5–2.8 ppm quartet for CH₂) .
  • HRMS : Exact mass calculation for C₁₈H₂₈BrN₂Si (M+H⁺: 403.12 g/mol) .
  • XRD : For crystalline derivatives, confirms regioselectivity of bromine and silyl groups .

Q. What are common functionalization reactions for this compound?

  • Reactions :

  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄, K₂CO₃, and boronic acids in dioxane/H₂O (80–90°C, 12 h) .
  • Sonogashira Coupling : Introduce alkynes using PdCl₂(PPh₃)₂, CuI, and terminal alkynes in DMF/Et₃N (yields ~60–75%) .
  • SNAr Reactions : React with amines (e.g., piperazine) in DMSO at 120°C to replace bromine .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate decomposition of intermediates during synthesis?

  • Strategies :

  • Low-Temperature Silylation : Perform TIPS protection at −20°C to prevent desilylation side reactions .
  • Inert Atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., alkylation with NaH) .
  • Stabilization of Intermediates : Add radical inhibitors (e.g., BHT) during bromination to prevent radical-mediated degradation .

Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact biological activity?

  • SAR Insights :

  • Ethyl Group : Enhances lipophilicity (logP +0.5 vs. methyl), improving membrane permeability in kinase inhibition assays .
  • TIPS Group : Steric bulk reduces off-target interactions (e.g., in FGFR1 inhibition, IC₅₀ improves from 120 nM to 45 nM vs. non-silylated analogs) .
  • Bromine Position : Moving bromine to the 6-position reduces anticancer activity (e.g., 10-fold decrease in HeLa cell cytotoxicity) .

Q. How to resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Troubleshooting :

  • Assay Conditions : Standardize cell lines (e.g., use authenticated HeLa cells) and incubation times (48 vs. 72 h impacts IC₅₀) .
  • Compound Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile:H₂O gradient) to exclude impurities mimicking activity .
  • Solubility Effects : Use DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity artifacts .

Q. What computational methods are used to predict binding modes with kinase targets?

  • Approaches :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with FGFR1 (PDB: 3RHX); focus on H-bonding with hinge region (e.g., Glu562) and hydrophobic packing with TIPS group .
  • MD Simulations (GROMACS) : Assess stability of binding over 100 ns; RMSD <2 Å indicates stable binding .
  • DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential surfaces to guide substituent design .

Q. How to address instability of the compound under physiological conditions?

  • Solutions :

  • Prodrug Design : Mask the silyl group with pH-sensitive protecting groups (e.g., acetyl) to enhance serum stability .
  • Formulation : Encapsulate in PEGylated liposomes to reduce hydrolysis (t₁/₂ increases from 2 h to 8 h in PBS) .
  • Stability Studies : Monitor degradation via LC-MS in simulated gastric fluid (pH 2.0) and adjust storage conditions (4°C under argon) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.